N,N-dimethyl-3-nitropyridin-2-amine
Overview
Description
N,N-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the empirical formula C7H9N3O2 . It has a molecular weight of 167.17 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for N,N-dimethyl-3-nitropyridin-2-amine is CN©c1ncccc1N+=O . The InChI key is HOESCRDIWBIVCL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N,N-dimethyl-3-nitropyridin-2-amine is a solid . Other physical and chemical properties such as solubility are not mentioned in the search results.Scientific Research Applications
Aminal Formation via Pummerer Rearrangement
N,N-dimethyl-3-nitropyridin-2-amine, when reacted with acid chlorides in the presence of dimethyl sulfoxide and tertiary bases like pyridine, has been found to yield aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This formation of aminals can be explained by a Pummerer type rearrangement and involves the attack of a suitable base on N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan. This discovery provides insights into novel pathways in organic synthesis and the formation of unique aminal structures (Rakhit, Georges, & Bagli, 1979).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)7-6(10(11)12)4-3-5-8-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOESCRDIWBIVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339505 | |
Record name | N,N-dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-nitropyridin-2-amine | |
CAS RN |
5028-23-9 | |
Record name | N,N-dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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